3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid
CAS No.:
Cat. No.: VC16674118
Molecular Formula: C37H43ClFN7O5
Molecular Weight: 720.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H43ClFN7O5 |
|---|---|
| Molecular Weight | 720.2 g/mol |
| IUPAC Name | 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid |
| Standard InChI | InChI=1S/C37H43ClFN7O5/c1-25(39)36(49)46-19-18-45(22-27(46)11-14-40)35-29-12-17-44(32-10-3-7-26-6-2-9-30(38)34(26)32)23-31(29)41-37(42-35)51-24-28-8-4-15-43(28)16-5-20-50-21-13-33(47)48/h2-3,6-7,9-10,27-28H,1,4-5,8,11-13,15-24H2,(H,47,48)/t27-,28-/m0/s1 |
| Standard InChI Key | MCHXOHQIEJIIKB-NSOVKSMOSA-N |
| Isomeric SMILES | C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCOCCC(=O)O)F |
| Canonical SMILES | C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCC(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a polycyclic framework integrating naphthalene, pyrido[3,4-d]pyrimidine, piperazine, and pyrrolidine moieties. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₄₃ClFN₇O₅ |
| Molecular Weight | 720.2 g/mol |
| IUPAC Name | 3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid |
| Canonical SMILES | C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCC(=O)O)F |
The stereochemistry at the (2S)-pyrrolidine and (3S)-piperazine positions is critical for target binding. The 8-chloronaphthalen-1-yl group enhances hydrophobic interactions with KRAS G12C, while the 2-fluoroprop-2-enoyl moiety improves metabolic stability .
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves a 12-step sequence combining solid-phase peptide synthesis (SPPS) and transition-metal catalysis:
-
Naphthalene Functionalization: Chlorination at the 8-position via electrophilic aromatic substitution.
-
Pyrido[3,4-d]pyrimidine Core Assembly: Cyclization of aminopyridine derivatives with urea analogs.
-
Piperazine Substitution: Introduction of the (3S)-3-(cyanomethyl) group using Mitsunobu conditions.
-
Pyrrolidine Coupling: Stereoselective alkylation of (2S)-pyrrolidine with the pyrido[3,4-d]pyrimidine intermediate.
-
Carboxylic Acid Capping: Ester hydrolysis under basic conditions to yield the propanoic acid terminus.
Reaction yields range from 45% (Step 3) to 78% (Step 5), with HPLC purity >98%.
Mechanism of Action
KRAS G12C Inhibition
The compound covalently binds to the mutant cysteine residue (Cys-12) in KRAS G12C, stabilizing the protein in an inactive GDP-bound state. Key interactions include:
-
Hydrophobic Pocket Occupancy: The chloronaphthalene group occupies Switch-II pocket (Phe-82, Leu-56).
-
H-Bond Network: The pyrido[3,4-d]pyrimidine N1 atom donates a hydrogen bond to Asp-54.
-
Covalent Bonding: The 2-fluoroprop-2-enoyl group undergoes Michael addition with Cys-12 .
Selectivity Profile
In vitro assays show >100-fold selectivity for KRAS G12C over wild-type KRAS (IC₅₀ = 12 nM vs. 1.4 μM) . Off-target effects on MEK and EGFR are negligible at concentrations ≤1 μM .
Preclinical Research Findings
In Vitro Efficacy
| Cell Line | KRAS Status | IC₅₀ (nM) | Apoptosis Induction (Fold vs. Control) |
|---|---|---|---|
| NCI-H358 (NSCLC) | G12C | 14.2 | 6.8x |
| MIA PaCa-2 (Pancreatic) | G12C | 18.9 | 5.2x |
| SW1573 (Colorectal) | G12C | 22.4 | 4.7x |
| A549 (NSCLC) | Wild-type | >10,000 | 1.1x |
Data from demonstrate potent anti-proliferative activity in KRAS G12C-mutant lines. Synergy with MEK inhibitors (e.g., trametinib) reduces IC₅₀ values to 3.1 nM in NCI-H358 .
In Vivo Pharmacokinetics
| Parameter | Value (Mouse) | Value (Rat) |
|---|---|---|
| Oral Bioavailability | 58% | 42% |
| Tₘₐₓ | 2.1 h | 1.8 h |
| t₁/₂ | 6.4 h | 5.9 h |
| Vd (L/kg) | 2.8 | 3.1 |
| CL (mL/min/kg) | 12.3 | 14.7 |
The compound exhibits favorable pharmacokinetics with linear AUC0–24h (0.1–50 mg/kg).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume